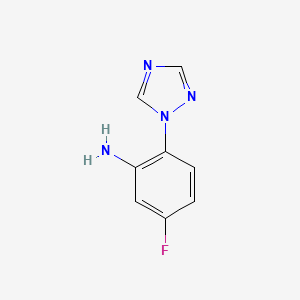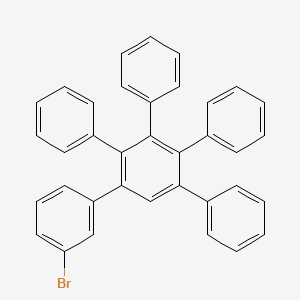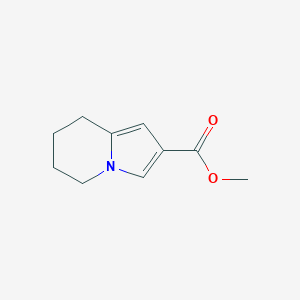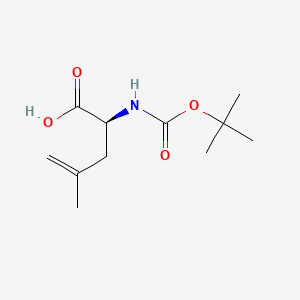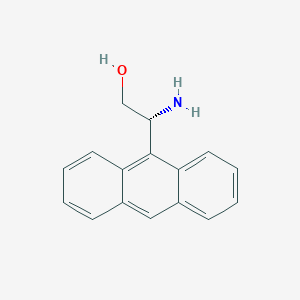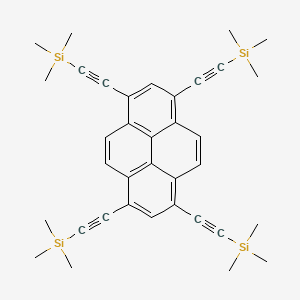
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene
描述
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is a well-known fluorophore that has been extensively studied for its applications in fluorescent sensing, particularly towards nitroaromatic compounds in both solutions and vapor phases . This compound is characterized by its unique structure, which includes four trimethylsilyl-ethynyl groups attached to a pyrene core, making it highly effective in various scientific and industrial applications.
作用机制
Target of Action
The primary target of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is the fluorescent sensor towards nitroaromatic compounds . This compound has been studied profoundly for its photophysical properties .
Mode of Action
The compound interacts with its targets through its photophysical properties . It exhibits a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene . The behavior of this compound validates the hypothesis that “solvent polarity mediates vibronic coupling and therefore the emission band intensities, for forbidden S0–S1 transitions” .
Result of Action
The compound is characterized by a strong fluorescence in the solid state . It shows high fluorescence anisotropy comparable to the well-known anisotropy probe DPH in glycerol at 0 °C . Unlike pyrene, no excimer emission was observed even up to 10−3 M for this compound .
Action Environment
The action of this compound is influenced by environmental factors such as solvent polarity and temperature . These factors mediate its vibronic coupling and therefore the emission band intensities . The compound’s action, efficacy, and stability may vary depending on these environmental conditions.
生化分析
Biochemical Properties
The biochemical properties of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene are largely derived from its photophysical properties. It exhibits a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene
Molecular Mechanism
Its strong fluorescence in the solid state suggests that it may interact with certain biomolecules in a way that affects their fluorescence properties
Temporal Effects in Laboratory Settings
The fluorescence intensities of this compound do not show any significant change in the temperature range 0–40°C for a low viscous solvent like ethanol and in the range 0–60°C in glycerol . This suggests that it has good stability under these conditions. More comprehensive studies on its stability, degradation, and long-term effects on cellular function are needed.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene typically involves the Sonogashira coupling reaction. This method employs palladium-catalyzed cross-coupling of ethynyltrimethylsilane with 1,3,6,8-tetrabromopyrene under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a co-catalyst, such as copper(I) iodide, in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene derivatives with different functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens or organometallic compounds can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions include various pyrene derivatives with modified electronic and photophysical properties, which can be tailored for specific applications .
科学研究应用
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene has a wide range of scientific research applications:
Biology: Employed in bioimaging and as a probe for studying biological processes due to its strong fluorescence.
相似化合物的比较
Similar Compounds
1,3,6,8-Tetrakis((6-(octyloxy)naphthalene-2-yl)pyrene: Similar in structure but with different substituents, affecting its photophysical properties.
1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene: Another derivative with distinct electronic properties.
Uniqueness
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is unique due to its high sensitivity and selectivity as a fluorescent sensor, particularly for nitroaromatic compounds. Its trimethylsilyl groups provide steric hindrance, enhancing its stability and making it suitable for various applications .
属性
IUPAC Name |
trimethyl-[2-[3,6,8-tris(2-trimethylsilylethynyl)pyren-1-yl]ethynyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42Si4/c1-37(2,3)21-17-27-25-28(18-22-38(4,5)6)32-15-16-34-30(20-24-40(10,11)12)26-29(19-23-39(7,8)9)33-14-13-31(27)35(32)36(33)34/h13-16,25-26H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAJBGHVRXIVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4,4'-diyl diacrylate](/img/structure/B3178866.png)
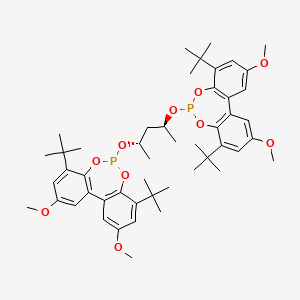
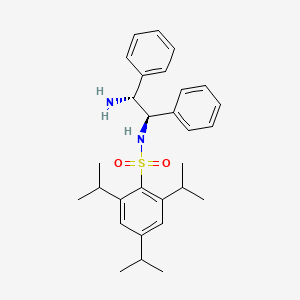
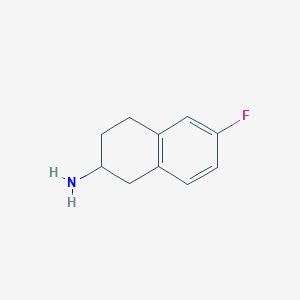
![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)
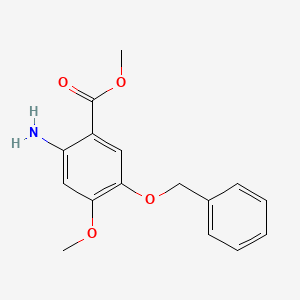
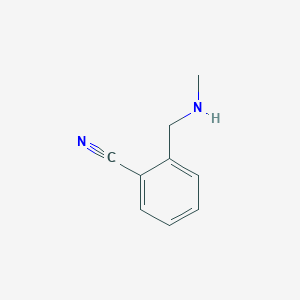
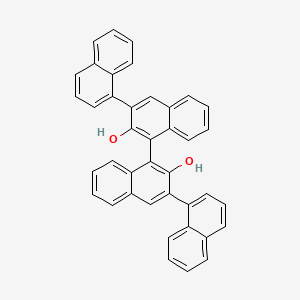
![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)
